![molecular formula C24H18N4OS B2632486 (Z)-N-Benzyl-2-cyano-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enamide CAS No. 477524-13-3](/img/structure/B2632486.png)
(Z)-N-Benzyl-2-cyano-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enamide
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Overview
Description
(Z)-N-Benzyl-2-cyano-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enamide, also known as BTTP, is a novel compound that has attracted attention in the scientific community due to its potential applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of (Z)-N-Benzyl-2-cyano-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enamide is not fully understood, but it is believed to inhibit cancer cell growth by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation.
Biochemical and Physiological Effects:
(Z)-N-Benzyl-2-cyano-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enamide has been found to have low toxicity towards normal cells, making it a promising candidate for cancer therapy. It has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which could help protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using (Z)-N-Benzyl-2-cyano-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enamide in lab experiments is its high potency against cancer cells, which allows for lower concentrations to be used. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer therapy.
Future Directions
There are several potential future directions for research on (Z)-N-Benzyl-2-cyano-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enamide. One area of interest is the development of (Z)-N-Benzyl-2-cyano-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enamide derivatives with improved anti-cancer activity and selectivity. Another area of research could focus on elucidating the mechanism of action of (Z)-N-Benzyl-2-cyano-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enamide and identifying potential molecular targets. Additionally, (Z)-N-Benzyl-2-cyano-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enamide could be studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
In conclusion, (Z)-N-Benzyl-2-cyano-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enamide is a promising compound with potential applications in medicinal chemistry. Its potent anti-cancer activity, anti-inflammatory and anti-oxidant properties, and potential use as a fluorescent probe make it an interesting target for future research. However, further studies are needed to fully understand its mechanism of action and optimize its use in cancer therapy.
Synthesis Methods
(Z)-N-Benzyl-2-cyano-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enamide can be synthesized using a simple and efficient method that involves the condensation of 1-phenyl-3-thiophen-2-ylpyrazol-4-carbaldehyde with benzyl cyanoacetate in the presence of ammonium acetate and acetic acid. The resulting product is purified using column chromatography to obtain pure (Z)-N-Benzyl-2-cyano-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enamide.
Scientific Research Applications
(Z)-N-Benzyl-2-cyano-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enamide has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been found to have anti-inflammatory and anti-oxidant properties. Additionally, (Z)-N-Benzyl-2-cyano-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enamide has been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
(Z)-N-benzyl-2-cyano-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4OS/c25-15-19(24(29)26-16-18-8-3-1-4-9-18)14-20-17-28(21-10-5-2-6-11-21)27-23(20)22-12-7-13-30-22/h1-14,17H,16H2,(H,26,29)/b19-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBGEPCLDYBVGE-RGEXLXHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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